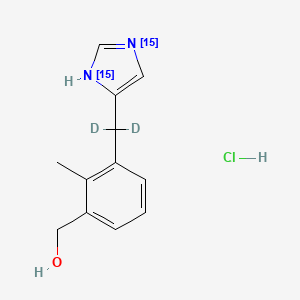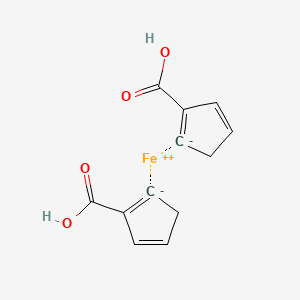![molecular formula C32H31F5N2O6 B13399913 2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Lys(Boc)-OPfp, also known as N-α-Fmoc-N-ε-t.-Boc-D-lysine, is a derivative of lysine used in peptide synthesis. It is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which are commonly used in solid-phase peptide synthesis to protect the amino and carboxyl groups, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Boc)-OPfp typically involves the protection of the amino groups of lysine with Fmoc and Boc groups. The process begins with the protection of the α-amino group of D-lysine using the Fmoc group. This is followed by the protection of the ε-amino group with the Boc group. The final step involves the activation of the carboxyl group with pentafluorophenyl (Pfp) ester to form Fmoc-D-Lys(Boc)-OPfp .
Industrial Production Methods
Industrial production of Fmoc-D-Lys(Boc)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Lys(Boc)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions to allow for further functionalization of the lysine residue.
Coupling Reactions: The activated Pfp ester allows for efficient coupling with other amino acids or peptides during solid-phase peptide synthesis.
Common Reagents and Conditions
Fmoc Removal: Typically achieved using 20% piperidine in dimethylformamide (DMF) at room temperature.
Boc Removal: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reactions: Conducted using N,N-diisopropylethylamine (DIPEA) as a base in DMF.
Major Products Formed
The major products formed from these reactions include deprotected lysine residues and coupled peptide chains, which are essential intermediates in peptide synthesis .
Aplicaciones Científicas De Investigación
Fmoc-D-Lys(Boc)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various biomedical applications.
Material Science: Used in the development of peptide-based materials with unique properties.
Mecanismo De Acción
The mechanism of action of Fmoc-D-Lys(Boc)-OPfp involves the selective protection and deprotection of amino groups, which allows for the stepwise assembly of peptide chains. The Fmoc group protects the α-amino group during peptide elongation, while the Boc group protects the ε-amino group. The Pfp ester facilitates efficient coupling reactions by activating the carboxyl group for nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Boc)-OPfp but lacks the Pfp ester activation.
Fmoc-D-Lys(ivDde)-OH: Another derivative of lysine with different protecting groups.
Fmoc-D-Trp(Boc)-OH: A derivative of tryptophan with Fmoc and Boc protecting groups.
Uniqueness
Fmoc-D-Lys(Boc)-OPfp is unique due to the presence of the Pfp ester, which enhances its reactivity in coupling reactions. This makes it particularly useful in solid-phase peptide synthesis, where efficient coupling is essential for the synthesis of high-purity peptides .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)

![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)

![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)

![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)

![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)
